molecular formula C39H78O4 B14497077 Dodecyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-51-5

Dodecyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14497077
CAS No.: 64713-51-5
M. Wt: 611.0 g/mol
InChI Key: OEYUSRSPQFUOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of dodecyl alcohol with 2,3-bis(dodecyloxy)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2,3-bis(dodecyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the formulation of biological assays and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of Dodecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with various molecular targets and pathways. The ester and ether groups in the compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. This interaction can modulate enzymatic activity, membrane permeability, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl propanoate
  • Dodecyl 2,3-dihydroxypropanoate
  • Dodecyl 2,3-bis(methoxy)propanoate

Uniqueness

Dodecyl 2,3-bis(dodecyloxy)propanoate is unique due to its dual ester and ether functional groups, which provide it with distinct chemical reactivity and versatility in various applications. Its long alkyl chains contribute to its hydrophobic nature, making it an effective surfactant and emulsifying agent .

Properties

CAS No.

64713-51-5

Molecular Formula

C39H78O4

Molecular Weight

611.0 g/mol

IUPAC Name

dodecyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C39H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-41-37-38(42-35-32-29-26-23-20-17-14-11-8-5-2)39(40)43-36-33-30-27-24-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3

InChI Key

OEYUSRSPQFUOBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.